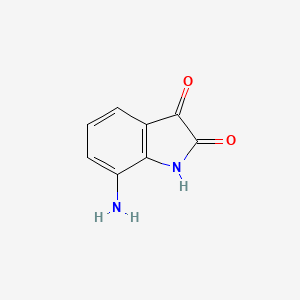
7-Aminoindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminoindoline-2,3-dione is a chemical compound with the molecular formula C8H6N2O2. It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis
Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .Physical And Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Applications De Recherche Scientifique
Pharmaceutical Synthesis
7-Aminoindoline-2,3-dione has gained significant attention for its potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
This compound is also being explored for its potential use in the development of herbicides . The specific mechanisms and effectiveness of this application are subjects of ongoing research.
Colorants and Dyes
7-Aminoindoline-2,3-dione is being used in the production of colorants and dyes . Its unique chemical structure contributes to the creation of a wide range of colors.
Polymer Additives
The compound is being investigated for its potential use as an additive in polymers . This could enhance the properties of the polymers, such as their durability and resistance to environmental factors.
Organic Synthesis
7-Aminoindoline-2,3-dione plays a crucial role in organic synthesis . It is involved in various synthetic strategies employed to access N-isoindoline-1,3-diones derivatives .
Photochromic Materials
The compound is being studied for its potential use in the development of photochromic materials . These materials change color in response to light, and have applications in various fields such as eyewear, textiles, and data storage.
Inhibitors of Mycobacterium Tuberculosis (Mtb) DNA Gyrase
Schiff bases of indoline-2,3-dione have been synthesized and investigated for their Mtb gyrase inhibitory activity . Some of these derivatives exhibited promising inhibitory activity, with IC50 values ranging from 50–157 μM .
Antiproliferative Activity Against K562 Chronic Myelogenous Leukemia Cells
A series of Schiff bases of indoline-2,3-dione were synthesized and their antiproliferative activity against K562 chronic myelogenous leukemia cells was evaluated . This suggests potential applications in the field of cancer research.
Orientations Futures
Mécanisme D'action
Target of Action
Indole derivatives, a class of compounds to which 7-aminoindoline-2,3-dione belongs, are known to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Indole derivatives, in general, are known for their diverse chemical reactivity and promising applications . They bind with high affinity to multiple receptors, which can lead to various biochemical changes .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The diverse biological activities of indole derivatives suggest that they can induce a variety of cellular responses .
Propriétés
IUPAC Name |
7-amino-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBJXCOZDZRPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoindoline-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2887856.png)
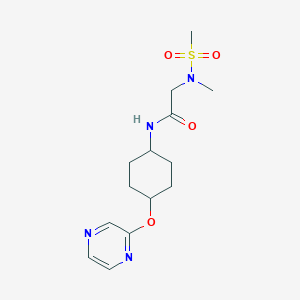
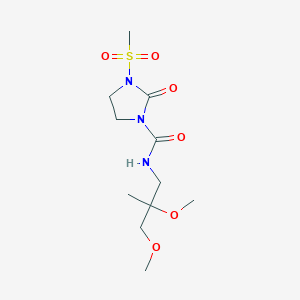
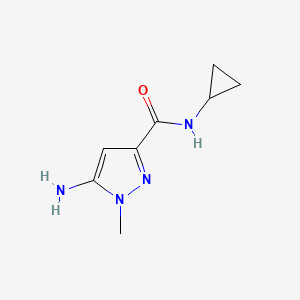


![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)

![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2887871.png)
![3-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2887872.png)
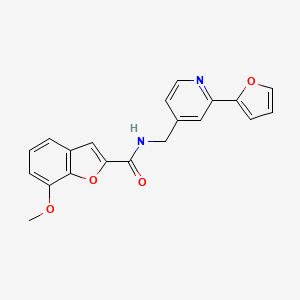
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2887876.png)

